molecular formula C12H20ClN B1532258 (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride CAS No. 21705-33-9

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride

Cat. No.: B1532258
CAS No.: 21705-33-9
M. Wt: 213.75 g/mol
InChI Key: QAMCIRNFJXUNLK-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₀ClN and a molecular weight of 213.75 g/mol. This compound is a derivative of amine and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of (1,3-dimethyl-3-phenylbutyl)amine with hydrochloric acid. The reaction conditions typically involve refluxing the amine with hydrochloric acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of (1,3-dimethyl-3-phenylbutyl)amine hydrochloride involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1,3-dimethyl-3-phenylbutyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to various biological responses.

Comparison with Similar Compounds

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride can be compared with other similar compounds, such as:

  • N-ethyl-N-phenylbutan-1-amine hydrochloride

  • N-methyl-N-phenylbutan-1-amine hydrochloride

  • N-phenyl-N-(1-methylpropyl)amine hydrochloride

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-methyl-4-phenylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10(13)9-12(2,3)11-7-5-4-6-8-11;/h4-8,10H,9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMCIRNFJXUNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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